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Compound of Interest

Compound Name: 1-Chloro-4-iodobenzene

Cat. No.: B104392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-4-iodobenzene, a key intermediate in pharmaceutical and materials science. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, supported by experimental protocols and visual diagrams to

facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. For 1-Chloro-4-iodobenzene, both ¹H and ¹³C NMR spectra provide

critical data for structural confirmation.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-Chloro-4-iodobenzene is characterized by two sets of doublets in

the aromatic region, consistent with a 1,4-disubstituted benzene ring.
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Parameter ¹H NMR (300 MHz, CDCl₃) ¹H NMR (89.56 MHz, CDCl₃)

Chemical Shift (δ) 7.593 ppm (d) 7.479 ppm (d)

7.078 ppm (d) 6.941 ppm (d)

Coupling Constant (J)
Not explicitly provided in

search results
J(A,B) = 8.41 Hz

Note: The specific coupling constant for the 89.56 MHz spectrum is provided, indicating the

interaction between adjacent protons on the aromatic ring.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Carbon Atom Chemical Shift (δ) in ppm (Solvent: CDCl₃)

C-Cl 134.9

C-I 91.5

CH (ortho to Cl) 130.5

CH (ortho to I) 139.1

Data sourced from a reference in the Canadian Journal of Chemistry, 1977.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 1-Chloro-4-iodobenzene displays

key absorptions corresponding to aromatic C-H and C-C bonds, as well as the C-Cl and C-I

bonds.
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Wavenumber (cm⁻¹) Vibrational Mode

~3080 Aromatic C-H Stretch

~1570, 1470, 1390 Aromatic C=C Ring Stretch

~1080 C-Cl Stretch

~1000 In-plane C-H Bend

~820 Out-of-plane C-H Bend (para-disubstitution)

Below 600 C-I Stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1-Chloro-4-iodobenzene results in a distinct

fragmentation pattern that can be used for its identification.

m/z Relative Intensity Fragment Ion

238/240 High [M]⁺ (Molecular Ion)

111/113 High [C₆H₄Cl]⁺

75 Moderate [C₆H₃]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M and M+2

peaks for chlorine-containing fragments.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like 1-Chloro-4-iodobenzene.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve approximately 5-20 mg of 1-Chloro-4-iodobenzene in a

deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The sample should be fully dissolved to

ensure a homogeneous solution.

Tube Transfer: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-

5 cm.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to

stabilize the magnetic field. The magnetic field homogeneity is then optimized through a

process called shimming.

Acquisition:

For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Typically, 8 to 16 scans are

acquired with a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A

larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are often necessary due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of 1-Chloro-4-iodobenzene with approximately 100-200 mg of

dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The

mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet press die.
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Pellet Formation: Apply several tons of pressure using a hydraulic press to form a

transparent or translucent pellet.

Background Spectrum: Acquire a background spectrum of the empty sample compartment or

a pure KBr pellet to account for atmospheric and instrumental contributions.

Sample Spectrum: Place the sample pellet in the instrument's sample holder and acquire the

IR spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of 1-Chloro-4-iodobenzene into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

Gas Chromatography (GC). The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the ejection of an electron from the molecule, forming a

positively charged molecular ion (M⁺).

Fragmentation: The excess energy imparted during ionization causes the molecular ion to

fragment into smaller, characteristic charged ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships

between the different techniques and the structural information they provide.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Key Fragmentation Pathways in EI-MS.
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Caption: Correlation of Spectroscopy and Structure.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-4-iodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104392#spectroscopic-data-of-1-chloro-4-
iodobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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